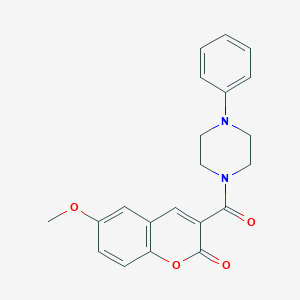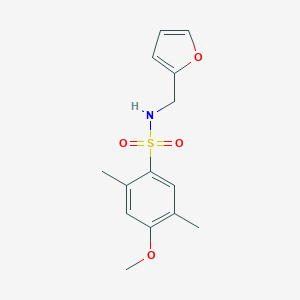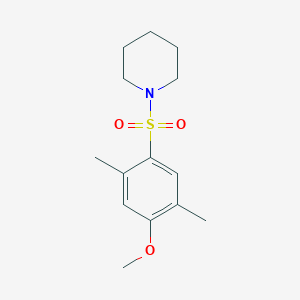
N-(4-bromophenyl)pyrrolidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)pyrrolidine-1-sulfonamide, also known as Br-PPS, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. Br-PPS is a sulfonamide derivative of pyrrolidine and has a molecular formula of C11H13BrN2O2S. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of N-(4-bromophenyl)pyrrolidine-1-sulfonamide is not fully understood, but studies have shown that the compound inhibits the activity of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes. N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been shown to bind to the active site of CA, preventing the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate. This inhibition of CA activity leads to a decrease in the intracellular pH, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-bromophenyl)pyrrolidine-1-sulfonamide has also been shown to inhibit the replication of viruses such as influenza A and dengue virus. In vivo studies have shown that N-(4-bromophenyl)pyrrolidine-1-sulfonamide can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been shown to exhibit anti-inflammatory and analgesic effects.
実験室実験の利点と制限
N-(4-bromophenyl)pyrrolidine-1-sulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The compound can be easily synthesized using different methods, and its stability allows for long-term storage. N-(4-bromophenyl)pyrrolidine-1-sulfonamide is also soluble in various solvents, making it suitable for different experimental conditions. However, N-(4-bromophenyl)pyrrolidine-1-sulfonamide has some limitations, including its potential toxicity and lack of selectivity. The compound has been shown to exhibit cytotoxicity in some cell lines, and its lack of selectivity can lead to off-target effects.
将来の方向性
N-(4-bromophenyl)pyrrolidine-1-sulfonamide has several potential future directions, including its application in drug discovery and materials science. The compound can be further studied for its potential therapeutic use in various diseases, including cancer, viral infections, and neurodegenerative diseases. N-(4-bromophenyl)pyrrolidine-1-sulfonamide can also be used as a building block for the synthesis of new MOFs and COFs with potential applications in gas storage, catalysis, and sensing. Further studies can also be conducted to improve the selectivity of N-(4-bromophenyl)pyrrolidine-1-sulfonamide and reduce its potential toxicity.
合成法
N-(4-bromophenyl)pyrrolidine-1-sulfonamide can be synthesized using different methods, including the reaction of 4-bromobenzaldehyde with pyrrolidine-1-sulfonamide in the presence of a base catalyst. Another method involves the reaction of 4-bromobenzaldehyde with pyrrolidine-1-sulfonyl chloride in the presence of a base catalyst. The resulting compound is then treated with ammonia to give N-(4-bromophenyl)pyrrolidine-1-sulfonamide. The synthesis of N-(4-bromophenyl)pyrrolidine-1-sulfonamide has also been achieved using microwave irradiation, which provides a faster reaction rate and higher yield.
科学的研究の応用
N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been studied for its potential application in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been shown to exhibit anticancer, antiviral, and antiparasitic activities. The compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In analytical chemistry, N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been used as a fluorescent probe for the detection of metal ions.
特性
製品名 |
N-(4-bromophenyl)pyrrolidine-1-sulfonamide |
|---|---|
分子式 |
C10H13BrN2O2S |
分子量 |
305.19 g/mol |
IUPAC名 |
N-(4-bromophenyl)pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C10H13BrN2O2S/c11-9-3-5-10(6-4-9)12-16(14,15)13-7-1-2-8-13/h3-6,12H,1-2,7-8H2 |
InChIキー |
FGYAKEJUBUUPOH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
正規SMILES |
C1CCN(C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





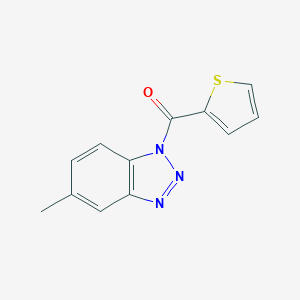
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)
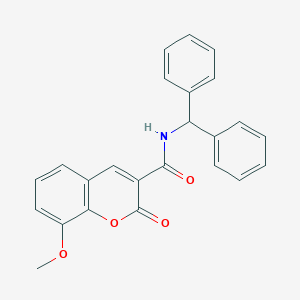
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)



![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)

